2,3-Pentanedione

Catalog No.
S599343
CAS No.
600-14-6
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Pentanedione

CAS Number

600-14-6

Product Name

2,3-Pentanedione

IUPAC Name

pentane-2,3-dione

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3

InChI Key

TZMFJUDUGYTVRY-UHFFFAOYSA-N

SMILES

CCC(=O)C(=O)C

Solubility

In water, 6.67X10+4 at 15 °C
Miscible with ethanol, diethyl ether, and acetone
66.7 mg/mL at 15 °C
insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils
1 ml in 3 ml 50% alcohol (in ethanol)

Synonyms

2,3-pentanedione, acetyl propionyl

Canonical SMILES

CCC(=O)C(=O)C

Flavoring Agent

,3-Pentanedione is a natural product found in some foods and can be produced by yeast during fermentation [1, 2]. Due to its buttery and caramel-like taste, it's used as a flavoring agent in various food products [1].

  • [1] PubChem. 2,3-Pentanedione. National Institutes of Health: )
  • [2] Human Metabolome Database. Showing metabocard for 2,3-Pentanedione (HMDB0031598). HMDB:

Precursor for Organic Synthesis

,3-Pentanedione's chemical structure with two ketone groups makes it a valuable precursor for synthesizing other organic compounds. Research explores its use in reactions to create various molecules, including:

  • Bisphenol derivatives [1]

  • Substituted indoles [1]

  • Quinoxalines [1]

  • [1] Sigma-Aldrich. 2,3-Pentanedione 97 (600-14-6). Merck KGaA:

Potential Health Concerns

While generally recognized as safe for consumption in small quantities, inhalation of concentrated 2,3-Pentanedione vapors has raised health concerns. Research studies investigate its potential respiratory and olfactory system toxicity [2].

  • [2] National Institutes of Health. Respiratory and Olfactory Cytotoxicity of Inhaled 2,3-Pentanedione in Sprague-Dawley Rats. )

2,3-Pentanedione, also known as acetylpropionyl or 2,3-pentandione, is an organic compound classified as a diketone. Its molecular formula is C5H8O2C_5H_8O_2, with a molecular weight of approximately 100.1158 g/mol. This compound features two carbonyl groups (C=O) located at the second and third carbon atoms of a five-carbon chain. The structure can be represented as follows:

text
O O || ||CH3-C-CH-C-CH3

2,3-Pentanedione is a colorless liquid with a buttery, sweet odor reminiscent of caramel and is soluble in water and organic solvents. It is commonly used in food flavoring, particularly in products that require a buttery or creamy taste profile.

Currently, there is limited scientific research available regarding the specific mechanism of action of 2,3-pentanedione in biological systems. However, its role as an aroma compound suggests it might interact with olfactory receptors in the nose, leading to odor perception []. Further research is needed to elucidate its potential biological functions.

  • Condensation Reactions: It can undergo aldol condensation reactions, forming larger molecules through the reaction of its carbonyl groups with other aldehydes or ketones.
  • Oxidation: 2,3-pentanedione can be oxidized to form carboxylic acids.
  • Reduction: The compound can also be reduced to yield alcohols.
  • Reactivity with Amines: It reacts with amines to form imines and can participate in Michael addition reactions due to the presence of the α-diketone functionality .

Research indicates that 2,3-pentanedione exhibits biological activity that may impact human health. While it is often used as a flavoring agent in food products, its inhalation has raised concerns regarding pulmonary toxicity. Studies have shown that exposure to 2,3-pentanedione can lead to respiratory issues similar to those caused by diacetyl, another diketone. In animal studies, exposure resulted in bronchial fibrosis and necrosis of the respiratory tract .

Additionally, it has been noted that this compound may share mechanisms of toxicity with other diketones, potentially leading to conditions such as lymphocytic bronchitis and bronchiolitis upon repeated exposure .

2,3-Pentanedione can be synthesized through several methods:

  • Acetylation of Propionic Acid: This method involves the reaction of propionic acid with acetic anhydride or acetyl chloride under acidic conditions.
  • Decarboxylation of Acetoacetic Acid: Acetoacetic acid can be decarboxylated in the presence of heat to yield 2,3-pentanedione.
  • Condensation Reactions: Diketones can also be synthesized via condensation reactions between suitable aldehydes and ketones under basic conditions.

These methods are commonly employed in laboratory settings and industrial applications to produce 2,3-pentanedione for various uses .

The applications of 2,3-pentanedione are diverse:

  • Flavoring Agent: It is widely used in food products such as baked goods, coffee, and dairy products for its buttery flavor.
  • Solvent: The compound serves as a solvent for cellulose acetate and various paints and inks.
  • Intermediate in Synthesis: It is utilized as a starting material in the synthesis of pharmaceuticals, dyes, and pesticides.
  • Flavoring Substitute: Due to its potential toxicity profile compared to diacetyl, it has been used as a safer alternative in e-liquids for vaping .

Studies on the interactions of 2,3-pentanedione with biological systems reveal significant insights into its potential health effects. Research indicates that exposure to this compound can lead to respiratory toxicity similar to that caused by diacetyl. Inhalation studies have demonstrated that animals exposed to high concentrations develop lung damage characterized by fibrosis and necrosis .

Furthermore, there is evidence suggesting that repeated exposure may result in chronic respiratory conditions due to its irritative properties on lung tissues .

2,3-Pentanedione belongs to a class of compounds known as α-diketones. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaMolecular WeightBoiling Point (°C)Solubility in Water (g/L)
2,3-ButanedioneC4H6O286.09 g/mol88200
2,3-HexanedioneC6H10O2114.15 g/mol13920
Acetylpropionyl (Synonym)C5H8O2100.12 g/mol110-11260

Uniqueness of 2,3-Pentanedione:

  • Compared to its shorter counterpart (2,3-butanedione), it has increased molecular weight and different solubility characteristics.
  • In contrast to longer-chain diketones like 2,3-hexanedione, it exhibits higher solubility in water but lower boiling points.

Physical Description

Liquid
Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS]
yellow to green liquid with a penetrating, buttery odour on dilution
Yellow to green-yellow liquid with a buttery odor.

Color/Form

Yellow liquid
Yellow to yellow-green liquid

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Boiling Point

109.9 °C
230-234 °F

Flash Point

19 °C (66 °F) - open cup
66 °F

Heavy Atom Count

7

Taste

Penetrating buttery taste on dilution...Taste characteristics at 1 to 5 ppm: sweet buttery, creamy, cheesy, slightly toasted dairy, with a rich baked goods nuance and good mouth feel

Density

0.979-0.985

LogP

log Kow = -0.85 (est)

Odor

Somewhat sweet odor similar to quinone ... Detection: 20 ppb. Aroma characteristics at 1.0%: buttery diacytl-like, fermented dairy and creamy, popcorn buttery

Odor Threshold

Odor Threshold Low: 0.00002 [mmHg]
Odor threshold from Reference #1

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-52 °C
-61.6 °F

UNII

K4WBE45SCM

GHS Hazard Statements

Aggregated GHS information provided by 1606 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (99.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H317 (88.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (88.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (91.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2,3-Pentanedione is a yellow to yellow-green liquid. It has a buttery odor and taste. 2,3-Pentanedione is very soluble in water. It occurs in coffee, black tea, kiwi flowers, some fish, shrimp, oysters, clams and crabs and meat. 2,3-Pentanedione has been identified in yogurt and butter, several fruits, vegetables and nuts. It has been identified in cigarette smoke. USE: 2,3-Pentanedione is used as a food flavoring. The use of 2,3-pentanedione as a butter flavoring has increased recently to replace the use of diacetyl, which causes lung problems (trouble breathing, bronchitis) in food production workers. EXPOSURE: Workers that use 2,3-pentanedione may breathe in mists or have direct skin contact. The general population may be exposed by breathing in food vapors and consumption of food. Exposure may also occur from smoking cigarettes. If 2,3-pentanedione is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: Decreased lung function (restrictive breathing) was reported in a production plant that used buttermilk flavoring containing 2,3-pentanedione. However, these workers were previously exposed to buttermilk flavoring containing diacetyl (which has been associated with breathing problems). No additional data on the potential for 2,3-pentanedione to produce toxic effects in humans is available. Damage to the airway passages have been observed in laboratory animals breathing 2,3-pentanedione at a high dose for a short term. No additional data on the potential for 2,3-pentanedione to produce toxic effects in animals is available. Data on the potential for 2,3-pentanedione to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 2,3-pentanedione to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

21.4 [mmHg]
2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/
2.67 kPa

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

600-14-6

Metabolism Metabolites

We developed a system to expose cultured human bronchial/tracheal epithelial cells (NHBEs) to flavoring vapors. NHBEs were exposed for 6 hr to diacetyl or 2,3-pentanedione vapors (25 or >/= 60 ppm)... Analysis of the basolateral medium indicated that NHBEs metabolize diacetyl and 2,3-pentanedione to acetoin and 2-hydroxy-3-pentanone, respectively.

Wikipedia

Acetylpropionyl

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By oxidation of methyl propyl ketone with excess NaNO2 and diluted HCl in the presence of hydroxylamine hydrochloride under a nitrogen blanket.
Processes used include oxidation of the corresponding diols over a copper or silver catalyst, or selective oxidation of the methylene group in the corresponding methyl alkyl ketones with oxygen in the presence of catalysts such as nickel.

General Manufacturing Information

2,3-Pentanedione: ACTIVE

Analytic Laboratory Methods

Method: OSHA 1016; Procedure: chromatography using a flame ionization detector; Analyte: 2,3-pentanedione; Matrix: air; Detection Limit: 9.3 ppb (38 ug/cu m).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Flammable liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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